3-(dimethylamino)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide
Description
Properties
IUPAC Name |
3-(dimethylamino)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-17(21,10-13-7-8-22-11-13)12-18-16(20)14-5-4-6-15(9-14)19(2)3/h4-9,11,21H,10,12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSACLOEJXTKQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=CC(=CC=C2)N(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide typically involves a multi-step process:
Formation of the Benzamide Core: The initial step involves the acylation of aniline with benzoyl chloride to form benzamide.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.
Attachment of the Hydroxy-Thiophenylmethyl-Propyl Side Chain: This step involves the reaction of the benzamide intermediate with 2-hydroxy-2-[(thiophen-3-yl)methyl]propyl bromide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(dimethylamino)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(dimethylamino)-N-{2-hydroxy-2-[(phenyl)methyl]propyl}benzamide: Lacks the thiophene ring, which may alter its electronic properties and biological activity.
3-(dimethylamino)-N-{2-hydroxy-2-[(furan-3-yl)methyl]propyl}benzamide: Contains a furan ring instead of a thiophene ring, potentially affecting its reactivity and interactions.
Uniqueness
The presence of the thiophene ring in 3-(dimethylamino)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide imparts unique electronic properties and reactivity, distinguishing it from similar compounds. This structural feature can enhance its ability to interact with specific biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
3-(dimethylamino)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide is a compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The molecular formula of the compound is with a molecular weight of 318.4 g/mol. Its structure includes a dimethylamino group, a hydroxy group, and a thiophene moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N2O2S |
| Molecular Weight | 318.4 g/mol |
| CAS Number | 2097921-36-1 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the thiophene ring enhances its lipophilicity, facilitating membrane permeability and interaction with target proteins.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that benzamide derivatives can inhibit cell proliferation in various cancer cell lines by modulating key signaling pathways involved in cell growth and apoptosis .
Inhibition of Enzymatic Activity
The compound may also act as an inhibitor for specific enzymes involved in cancer metabolism. For example, inhibition of dihydrofolate reductase (DHFR) has been noted in related benzamide compounds, leading to reduced cellular proliferation in resistant cancer cell lines .
Case Studies
- In Vitro Studies : A study demonstrated that the compound inhibited the growth of human breast cancer cells (MCF-7) at concentrations as low as 10 µM, with IC50 values indicating moderate potency compared to standard chemotherapeutics.
- Molecular Docking Studies : Molecular docking simulations revealed that the compound binds effectively to the active site of target enzymes such as DHFR and IMPDH, suggesting a mechanism for its anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
